3-(3-Chloro-5-fluorophenyl)-5-fluorobenzoic acid
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Overview
Description
3-(3-Chloro-5-fluorophenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of both chlorine and fluorine atoms attached to the benzene ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-5-fluorophenyl)-5-fluorobenzoic acid typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms into the benzene ring is achieved through halogenation reactions. This can be done using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Carboxylation: The carboxyl group (-COOH) is introduced into the benzene ring through carboxylation reactions. This can be achieved using carbon dioxide (CO2) in the presence of a catalyst such as palladium (Pd).
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation and carboxylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxyl group can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group (-OH) or other reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under appropriate conditions.
Major Products:
Oxidation: Derivatives such as this compound derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives such as 3-(3-Chloro-5-fluorophenyl)-5-fluorobenzyl alcohol.
Substitution: Substituted derivatives with different functional groups replacing chlorine or fluorine.
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-5-fluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity for these targets. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-Chloro-5-fluorobenzoic acid: Lacks the additional fluorine atom on the phenyl ring.
3-Fluoro-5-chlorobenzoic acid: Similar structure but with different positioning of chlorine and fluorine atoms.
3-Chloro-4-fluorobenzoic acid: Different positioning of halogen atoms on the benzene ring.
Uniqueness: 3-(3-Chloro-5-fluorophenyl)-5-fluorobenzoic acid is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-10-2-8(4-12(16)6-10)7-1-9(13(17)18)5-11(15)3-7/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDJJMMDSIUWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690511 |
Source
|
Record name | 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-67-8 |
Source
|
Record name | 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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